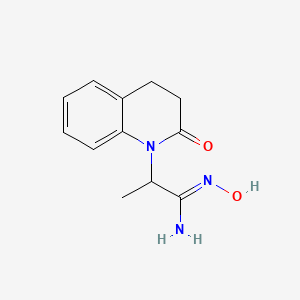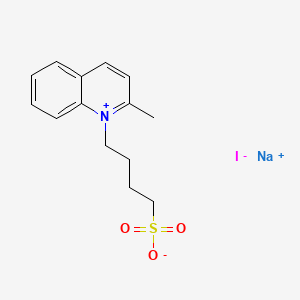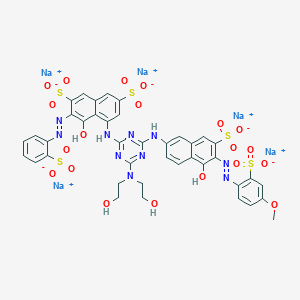
2,7-Naphthalenedisulfonic acid, 5-((4-(bis(2-hydroxyethyl)amino)-6-((5-hydroxy-6-((4-methoxy-2-sulfophenyl)azo)-7-sulfo-2-naphthalenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulfophenyl)azo)-, pentasodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 279-964-1, also known as 2,7-Naphthalenedisulfonic acid, 5-((4-(bis(2-hydroxyethyl)amino)-6-((5-hydroxy-6-((4-methoxy-2-sulfo)phenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt, is a complex organic compound. It is primarily used as a dye and has significant applications in various industries due to its vibrant color properties and chemical stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of EINECS 279-964-1 involves multiple steps, starting with the sulfonation of naphthalene to produce naphthalenedisulfonic acid. This is followed by a series of azo coupling reactions, where aromatic amines are diazotized and then coupled with naphthalenedisulfonic acid derivatives. The reaction conditions typically involve acidic or basic environments, controlled temperatures, and the presence of catalysts to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of EINECS 279-964-1 is carried out in large-scale reactors where precise control of reaction parameters such as temperature, pH, and reactant concentrations is maintained. The process involves continuous monitoring and adjustment to ensure high yield and purity of the final product. The tetrasodium salt form is obtained by neutralizing the sulfonic acid groups with sodium hydroxide.
Types of Reactions:
Oxidation: EINECS 279-964-1 can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The azo groups in the compound can be reduced to amines under specific conditions using reducing agents like sodium dithionite.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of aromatic amines.
Substitution: Formation of various substituted naphthalene derivatives.
科学研究应用
EINECS 279-964-1 has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用机制
The compound exerts its effects primarily through its azo groups, which can form stable complexes with various substrates. The sulfonic acid groups enhance its solubility in water, making it an effective dye. The molecular targets include proteins and nucleic acids, where it binds through electrostatic interactions and hydrogen bonding. The pathways involved include the formation of stable dye-substrate complexes that result in the desired staining or coloring effect.
相似化合物的比较
2,6-Naphthalenedisulfonic acid: Similar in structure but differs in the position of the sulfonic acid groups.
1,5-Naphthalenedisulfonic acid: Another isomer with sulfonic acid groups at different positions.
4,4’-Diaminostilbene-2,2’-disulfonic acid: A structurally related compound used in similar applications.
Uniqueness: EINECS 279-964-1 is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its ability to form stable azo complexes and its high solubility in water make it particularly valuable in applications requiring vibrant and durable dyes.
属性
CAS 编号 |
82457-21-4 |
|---|---|
分子式 |
C40H31N10Na5O20S5 |
分子量 |
1247.0 g/mol |
IUPAC 名称 |
pentasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-[[5-hydroxy-6-[(4-methoxy-2-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C40H36N10O20S5.5Na/c1-70-23-7-9-27(30(18-23)73(61,62)63)47-48-34-31(74(64,65)66)16-20-14-22(6-8-25(20)36(34)53)41-38-43-39(45-40(44-38)50(10-12-51)11-13-52)42-28-19-24(71(55,56)57)15-21-17-32(75(67,68)69)35(37(54)33(21)28)49-46-26-4-2-3-5-29(26)72(58,59)60;;;;;/h2-9,14-19,51-54H,10-13H2,1H3,(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H2,41,42,43,44,45);;;;;/q;5*+1/p-5 |
InChI 键 |
KBRZPIPSKMUDCR-UHFFFAOYSA-I |
规范 SMILES |
COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)N(CCO)CCO)NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C(=C6O)N=NC7=CC=CC=C7S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


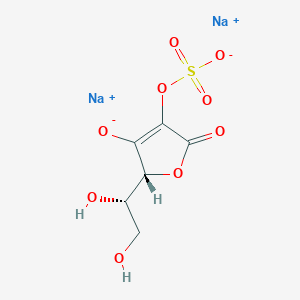



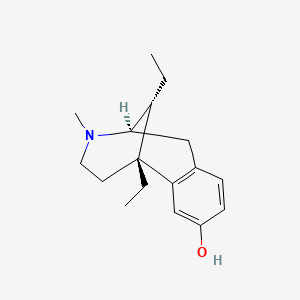


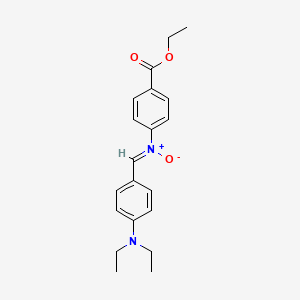
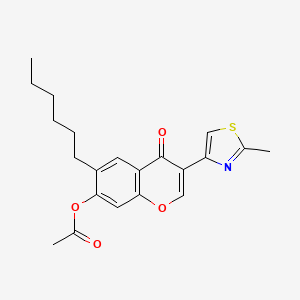

![(5S,5aR,8aR,9R)-9-(3,4-diamino-5-methoxyphenyl)-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12782114.png)
